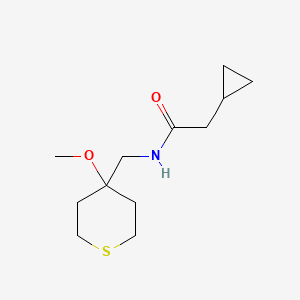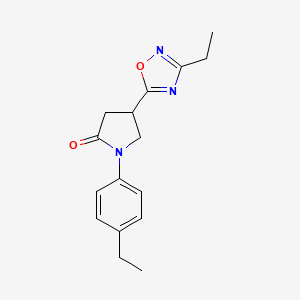
2-cyclopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide is an organic compound with the molecular formula C({12})H({21})NO(_{2})S This compound features a cyclopropyl group, a methoxytetrahydrothiopyran ring, and an acetamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide typically involves multiple steps:
Formation of the Methoxytetrahydrothiopyran Ring: This can be achieved through the reaction of tetrahydrothiopyran with methanol under acidic conditions to introduce the methoxy group.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazomethane or similar reagents.
Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiopyran ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-cyclopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the effects of cyclopropyl and thiopyran groups on biological activity. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of other valuable compounds.
Wirkmechanismus
The mechanism by which 2-cyclopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide exerts its effects depends on its interaction with molecular targets. The cyclopropyl group can introduce strain into molecular structures, potentially affecting binding interactions. The thiopyran ring can interact with sulfur-containing enzymes or proteins, while the acetamide group can form hydrogen bonds with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-cyclopropyl-N-((4-methoxytetrahydro-2H-pyran-4-yl)methyl)acetamide: Similar structure but with an oxygen atom instead of sulfur.
2-cyclopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)propionamide: Similar structure but with a propionamide group instead of acetamide.
Uniqueness
The presence of the thiopyran ring in 2-cyclopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide distinguishes it from similar compounds with oxygen-containing rings. This sulfur atom can significantly alter the compound’s chemical reactivity and biological interactions, making it unique in its class.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
2-cyclopropyl-N-[(4-methoxythian-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2S/c1-15-12(4-6-16-7-5-12)9-13-11(14)8-10-2-3-10/h10H,2-9H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIKGLWIURUUDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2722731.png)

![Methyl [(2-hydroxyphenyl)carbamoyl]formate](/img/structure/B2722735.png)
![N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine](/img/structure/B2722738.png)
![N'-cycloheptyl-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2722739.png)

![ethyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2722742.png)



![N-[1-(hydrazinecarbonyl)-2-methylpropyl]adamantane-1-carboxamide](/img/structure/B2722748.png)

![N-(2,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2722750.png)
![2-[(2-Methylfuran-3-yl)methyl-(thiolan-3-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2722752.png)
